molecular formula C10H6ClF6NO B11479236 N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B11479236
M. Wt: 305.60 g/mol
InChI Key: KUIUOUPZGHREMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group and two trifluoromethyl groups attached to a propanamide backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with trifluoromethyl iodide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activity, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)butanamide
  • N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)pentanamide

Uniqueness

N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. The specific arrangement of these groups also imparts distinct physical properties, such as higher boiling points and increased resistance to metabolic degradation .

Properties

Molecular Formula

C10H6ClF6NO

Molecular Weight

305.60 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C10H6ClF6NO/c11-5-1-3-6(4-2-5)18-8(19)7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19)

InChI Key

KUIUOUPZGHREMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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